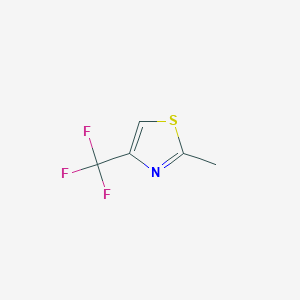

2-Methyl-4-(trifluoromethyl)-1,3-thiazole

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Design

The introduction of fluorine into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry and materials science. tandfonline.comtandfonline.com Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com Fluorinated heterocycles are recognized as important scaffolds that combine the properties of both the heterocyclic ring and the fluorine atoms, often leading to enhanced biological activity and improved physicochemical properties. tandfonline.comnih.gov

The unique characteristics of the carbon-fluorine (C-F) bond, such as its high strength and polarity, coupled with the minimal steric size of fluorine, can dramatically alter a molecule's properties. tandfonline.comnumberanalytics.comnih.gov The inclusion of fluorine or fluorinated groups like trifluoromethyl can lead to a range of benefits, which are crucial in the design of new bioactive molecules. nih.gov These advantages include modulation of the acidity or basicity of nearby functional groups and improvements in metabolic stability, bioavailability, and membrane permeability. tandfonline.comtandfonline.com

Table 1: Physicochemical and Pharmacokinetic Enhancements of Fluorinated Heterocycles

| Property | Effect of Fluorination | Underlying Reason | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes. | tandfonline.comtandfonline.com |

| Lipophilicity | Increased | Fluorine is highly lipophilic, which can enhance passage through biological membranes. | tandfonline.com |

| Binding Affinity | Enhanced | Fluorine's high electronegativity can lead to favorable electrostatic and hydrogen bonding interactions with biological targets. | nih.govmdpi.com |

| Bioavailability | Improved | A combination of increased lipophilicity and metabolic stability often leads to better absorption and systemic exposure. | tandfonline.comnih.gov |

| pKa Modulation | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting ionization state at physiological pH. | nih.gov |

Historical Perspectives and Evolution of 1,3-Thiazole Chemistry

The 1,3-thiazole ring is a fundamental scaffold in chemistry and pharmacology. nih.gov Its history is intertwined with the study of natural products, most notably as a key component of vitamin B1 (thiamine). wikipedia.org The aromatic nature of the thiazole (B1198619) ring provides it with high chemical stability. researchgate.net

The development of synthetic methods to construct the thiazole ring was a significant advancement in organic chemistry. One of the most prominent methods is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgresearchgate.net This and other synthetic routes have allowed chemists to produce a vast array of thiazole derivatives. figshare.com

Over the decades, the thiazole moiety has been identified as a "privileged scaffold," appearing in numerous biologically active compounds. researchgate.netjetir.org Its derivatives have found applications as pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents, as well as in agrochemicals like fungicides and insecticides. researchgate.netjetir.orgnih.gov The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's biological and physical properties. nih.gov

Strategic Importance of Specific Substitution Patterns (Methyl and Trifluoromethyl) on Thiazole Cores in Organic Synthesis

The specific placement of methyl (-CH₃) and trifluoromethyl (-CF₃) groups on a thiazole core, as seen in 2-Methyl-4-(trifluoromethyl)-1,3-thiazole, is a deliberate design choice to impart specific properties to the molecule. These two groups, while both carbon-based, have nearly opposite electronic effects and different steric profiles.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. mdpi.com Its inclusion can significantly alter the electronic properties of the aromatic thiazole ring. The CF₃ group is also highly lipophilic and is known to enhance metabolic stability by blocking potential sites of oxidation. mdpi.com In drug design, replacing a methyl group with a trifluoromethyl group is a common strategy to improve a compound's pharmacokinetic profile. mdpi.com The trifluoromethyl group is bulkier than a methyl group and can influence how a molecule binds to a biological target. mdpi.com

The methyl group , in contrast, is a weak electron-donating group. It is a relatively small, lipophilic substituent. While its electronic effects are modest compared to the trifluoromethyl group, the presence and position of a methyl group can be crucial for biological activity, often fitting into specific hydrophobic pockets in enzymes or receptors. nih.gov Modifications involving methyl substitutions can significantly impact a compound's potency and selectivity. acs.org

The strategic combination of an electron-donating methyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position of the thiazole ring creates a unique electronic and steric environment. This specific substitution pattern is utilized in the synthesis of more complex molecules, such as fungicides and insecticides, where these properties are essential for their mode of action and efficacy. researchgate.netpatsnap.com For instance, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a direct derivative, serves as a key intermediate for the thiazole amide fungicide, thifluzamide. patsnap.com

Table 2: Comparison of Methyl and Trifluoromethyl Substituent Effects

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Reference |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | mdpi.com |

| Lipophilicity | Moderately lipophilic | Highly lipophilic | mdpi.com |

| Steric Bulk | Smaller | Larger | mdpi.com |

| Metabolic Stability | Can be a site of metabolic oxidation | Blocks metabolic oxidation, increasing stability | mdpi.com |

| Common Role in Design | Fills hydrophobic pockets, tunes activity | Enhances metabolic stability, increases membrane permeability, improves binding affinity | mdpi.comacs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NS/c1-3-9-4(2-10-3)5(6,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVKRKRGMBQYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577310 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137929-13-6 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Trifluoromethyl 1,3 Thiazole and Its Functionalized Derivatives

Precursor Synthesis and Functionalization Pathways

The initial phase in the synthesis of the target thiazole (B1198619) is the preparation and functionalization of a key precursor, which sets the stage for the crucial ring-forming reaction.

Formation of Key Trifluoroacetic Ethyl Acetoacetate Intermediates

The common starting point for the synthesis is the formation of ethyl 4,4,4-trifluoroacetoacetate. This intermediate is typically synthesized via a Claisen condensation reaction. In this process, ethyl trifluoroacetate (B77799) is reacted with ethyl acetate (B1210297) in the presence of a strong base, most commonly sodium ethoxide. The reaction is generally carried out in an organic solvent. The use of an ethanol (B145695) solution of sodium ethoxide as a catalyst provides a method with mild conditions and high conversion rates, making it suitable for industrial production.

The reaction proceeds as follows:

Ethyl acetate is deprotonated by sodium ethoxide to form an enolate.

This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.

Subsequent elimination of an ethoxide ion results in the formation of the desired product, ethyl 4,4,4-trifluoroacetoacetate.

Different solvents and reaction conditions have been reported, with variations in temperature and reaction times to optimize the yield and purity of the product.

Regioselective Halogenation Strategies utilizing Sulfuryl Chloride or Chlorosulfuric Acid

Once the ethyl 4,4,4-trifluoroacetoacetate intermediate is obtained, the next step involves a regioselective halogenation at the α-position (C2). This is a critical functionalization that introduces a leaving group necessary for the subsequent cyclization.

Alternatively, chlorosulfuric acid (HSO₃Cl) can be used for the chlorination. This reagent also provides a controlled way to introduce the chlorine atom at the desired position. In some described procedures, the reaction conditions are carefully controlled to minimize the formation of dichlorinated by-products.

Bromination of the α-position has also been reported, using reagents such as liquid bromine, to yield ethyl 2-bromo-4,4,4-trifluoroacetoacetate.

Cyclization Reactions for Thiazole Ring Construction

The halogenated precursor is now ready for the key ring-forming step, which establishes the 1,3-thiazole core.

Thioacetamide-Mediated Cyclization Protocols

The construction of the 2-methyl-4-(trifluoromethyl)-1,3-thiazole ring is achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of the α-halo-β-ketoester (either the chloro or bromo derivative) with a thioamide, in this case, thioacetamide.

Mechanistic Investigations of Thiazole Cyclization Processes

The mechanism of the Hantzsch thiazole synthesis is a well-documented pathway in organic chemistry. It is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the carbon atom bearing the halogen in the α-haloketone (or in this case, the α-halo-β-ketoester). This step proceeds via an SN2 reaction, forming a key intermediate.

The subsequent steps involve an intramolecular cyclization. The nitrogen atom of the thioamide intermediate attacks the electrophilic carbonyl carbon of the ketone (or ester, in this case, leading to a tetrahedral intermediate). This is followed by a dehydration step, which results in the formation of the aromatic thiazole ring. The strong electron-withdrawing nature of the trifluoromethyl group at the 4-position of the forming thiazole ring is expected to influence the reaction kinetics, potentially by increasing the electrophilicity of the carbonyl carbon involved in the cyclization step. While specific mechanistic studies focusing solely on this trifluoromethyl-substituted system are not widely published, the general principles of the Hantzsch synthesis provide a reliable framework for understanding this transformation.

Post-Cyclization Derivatization of the Thiazole Core

The initially synthesized 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate or its corresponding carboxylic acid serves as a versatile platform for further functionalization. The primary point of derivatization is the carboxyl group at the 5-position.

The ethyl ester can be readily hydrolyzed to the carboxylic acid, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, typically by treatment with a base such as sodium hydroxide (B78521), followed by acidification. This carboxylic acid is a key intermediate for the synthesis of other derivatives.

Hydrolytic Routes to 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a crucial intermediate, is commonly achieved through the hydrolysis of its corresponding esters. guidechem.compatsnap.com This process typically involves the saponification of an ethyl or methyl ester precursor under basic conditions.

One established method involves dissolving ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate and then adding a sodium hydroxide solution. chemicalbook.com The reaction mixture is stirred, often overnight, with gentle heating (e.g., 40°C) to drive the reaction to completion, which can be monitored using thin-layer chromatography (TLC). guidechem.com An alternative procedure uses a solution of sodium hydroxide in a mixture of water and ethyl alcohol, with heating at 358 K for approximately 1.5 hours. nih.gov

Following the complete conversion of the starting material, the work-up procedure is critical for isolating the carboxylic acid in high purity. The typical process involves an extraction with ethyl acetate and water. guidechem.com The organic phase is separated, and the aqueous layer is often extracted multiple times with ethyl acetate to maximize recovery. guidechem.com The combined organic layers are then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under vacuum. guidechem.com To finally precipitate the product, the pH of the system is adjusted to be acidic (≤2) using an acid like 10% hydrochloric acid, which causes the carboxylic acid to precipitate as a solid. chemicalbook.comnih.gov The solid is then filtered, washed, and dried, yielding the final product. chemicalbook.comnih.gov These methods have been reported to produce 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid in high yields, often reaching 85% to 99%. guidechem.comnih.gov

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Sodium hydroxide solution | 40°C, overnight stirring | 99% | guidechem.com |

| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 40% Sodium hydroxide solution | Temperature <40°C, 60 minutes | 98.7% | chemicalbook.com |

| Methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | Sodium hydroxide, water, ethyl alcohol | 358 K, 1.5 hours | 85% | nih.gov |

Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl Chloride

The conversion of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid into its more reactive acid chloride derivative is a key step for subsequent reactions, such as amide bond formation. researchgate.net The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is effectively achieved using a standard chlorinating agent. prepchem.com

A common laboratory-scale procedure involves reacting the carboxylic acid with thionyl chloride. prepchem.com In this reaction, the carboxylic acid is added to an excess of thionyl chloride, and the mixture is heated under reflux for a period of about 2 hours. The progress of the reaction can be monitored to ensure the complete conversion of the starting material. After the reaction is complete, the excess thionyl chloride, which is volatile, is removed by concentration, typically under reduced pressure. This process yields the target 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. prepchem.com

Introduction of Other Functional Groups at Specific Positions (e.g., Hydroxymethyl at Position 5)

Functionalization of the thiazole ring at specific positions allows for the creation of a diverse range of derivatives. A notable example is the introduction of a hydroxymethyl group at the C5 position, which is typically accomplished through the reduction of the corresponding carboxylic acid ester.

The synthesis of (2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)methanol can be achieved by reducing a C5-ester, such as ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is used for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive LiAlH₄ with moisture. The ester is dissolved in the solvent and cooled, typically to 0°C, before the LiAlH₄ solution is added. chemicalbook.com The mixture is stirred for a sufficient time to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and an organic solvent like ethyl acetate, followed by a drying agent such as anhydrous sodium sulfate. chemicalbook.com After filtration and concentration of the solvent, the desired hydroxymethyl derivative is obtained. chemicalbook.com

Modern Synthetic Advancements and Efficiency Considerations

Development of Multi-Step One-Pot Synthetic Sequences

A significant advancement is the development of multi-step, one-pot synthetic sequences that avoid the isolation and purification of intermediates. google.com A notable example is the synthesis of 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid starting from ethyl trifluoroacetoacetate. google.comgoogle.com This process integrates chlorination, cyclization, and hydrolysis into a single, continuous procedure. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing the formation of by-products. In the synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and its precursors, several parameters have been fine-tuned.

In the hydrolysis step, controlling the temperature is also important. It is recommended to keep the temperature of the reaction system below 40°C during the dropwise addition of sodium hydroxide solution to prevent potential side reactions. patsnap.comchemicalbook.com Furthermore, the final precipitation of the carboxylic acid product is optimized by carefully adjusting the pH to be strongly acidic (≤2), which ensures maximum precipitation and isolation of the product in high purity. patsnap.comchemicalbook.com

| Synthetic Step | Parameter Optimized | Condition | Benefit | Reference |

|---|---|---|---|---|

| Chlorination | Reaction Temperature/Reagent Addition | Controlled dropwise addition at low temperatures (-15°C to 15°C) | Minimizes over-chlorinated by-products | google.com |

| Hydrolysis | Reaction Temperature | Maintain below 40°C during NaOH addition | Prevents side reactions | patsnap.comchemicalbook.com |

| Product Isolation | pH Adjustment | Adjust pH to ≤2 with HCl | Maximizes precipitation and product purity | patsnap.comchemicalbook.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 4 Trifluoromethyl 1,3 Thiazole Derivatives

X-ray Crystallography for Definitive Molecular Structure Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into the molecular geometry, bond parameters, and intermolecular interactions that govern the solid-state structure of these thiazole (B1198619) derivatives.

A key example is the structural analysis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a closely related derivative. nih.gov The crystal data obtained for this compound provides a foundational understanding of the structural characteristics of this class of molecules.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄F₃NO₂S |

| Molecular Weight | 211.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (assumed based on common packing, specific data not available) |

| a (Å) | 4.961 (1) |

| b (Å) | 15.682 (3) |

| c (Å) | 10.632 (2) |

| β (°) | 90.35 (3) |

| Volume (ų) | 827.1 (3) |

| Z (molecules/unit cell) | 4 |

X-ray diffraction analysis yields precise measurements of bond lengths, bond angles, and torsion angles, which are critical for confirming the molecular constitution. For derivatives of 2-methyl-4-(trifluoromethyl)-1,3-thiazole, this analysis confirms the planarity of the thiazole ring and the specific geometry of the methyl and trifluoromethyl substituents. The data allows for a detailed comparison between the experimental structure and theoretical models, validating computational studies. The bond distances within the thiazole ring (C-S, C-N, C=C) and the angles between its constituents define the heterocyclic core's geometry. rsc.org

Beyond individual molecular structures, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is dictated by supramolecular interactions, which are non-covalent forces such as hydrogen bonds, halogen bonds, and van der Waals forces. In the crystal structure of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, molecules are linked by O—H⋯N and C—H⋯O hydrogen bonds, which form chains throughout the crystal. nih.gov These interactions are crucial in determining the material's physical properties, including melting point and solubility. The study of these weak interactions is a significant area of research in crystal engineering. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H and ¹³C NMR spectra provide a comprehensive map of the carbon and hydrogen framework of a molecule. For a typical 2-methyl-4-(trifluoromethyl)-1,3-thiazole derivative, the spectra exhibit characteristic signals corresponding to each unique proton and carbon atom.

¹H NMR: The methyl group (CH₃) at the C2 position typically appears as a sharp singlet in the upfield region of the spectrum. The proton at the C5 position of the thiazole ring, if present, would show a singlet further downfield, influenced by the electronic environment of the heterocyclic ring.

¹³C NMR: The carbon signals include those from the methyl group, the three carbons of the thiazole ring (C2, C4, and C5), and the carbon of the trifluoromethyl group. The C4 carbon, being directly attached to the highly electronegative CF₃ group, is significantly shifted downfield. The CF₃ carbon itself appears as a quartet due to coupling with the three fluorine atoms.

The precise chemical shifts are sensitive to the specific substituents on the thiazole ring and the solvent used. researchgate.netmdpi.com

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-CH₃ | ¹H | 2.3 - 2.8 | Singlet (s) |

| 5-H | ¹H | 7.5 - 8.5 | Singlet (s) |

| 2-CH₃ | ¹³C | 15 - 25 | Quartet (q) |

| C2 | ¹³C | 160 - 170 | Singlet (s) or Quartet (q) |

| C4 | ¹³C | 140 - 150 (JC-F ≈ 35-40 Hz) | Quartet (q) |

| C5 | ¹³C | 115 - 125 | Singlet (s) |

| CF₃ | ¹³C | 120 - 130 (JC-F ≈ 270-280 Hz) | Quartet (q) |

| CF₃ | ¹⁹F | -60 to -70 | Singlet (s) |

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. mdpi.com For 2-methyl-4-(trifluoromethyl)-1,3-thiazole derivatives, the ¹⁹F NMR spectrum is typically simple, showing a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl group. nih.govchemicalbook.com The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic heterocyclic system. The absence of coupling in the proton-decoupled spectrum confirms the C-CF₃ linkage. This technique is exceptionally useful for confirming the presence and electronic environment of the trifluoromethyl moiety.

While 1D NMR provides essential data, complex structures often require 2D NMR techniques for unambiguous signal assignment. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. While the parent compound has few coupled protons, derivatives with more complex side chains would benefit from COSY to trace J-coupling pathways. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu For example, it would definitively link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. sdsu.eduscience.gov Key correlations for a 2-methyl-4-(trifluoromethyl)-1,3-thiazole derivative would include:

A correlation from the methyl protons (2-CH₃) to the C2 carbon of the thiazole ring.

Correlations from the C5 proton (if present) to the C4 and C5 carbons, as well as potentially to the carbon of the CF₃ group.

Together, these 2D NMR experiments provide a robust and detailed picture of the molecular structure, allowing for the complete and confident assignment of all ¹H and ¹³C NMR signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification and Assignment of Characteristic Functional Group Vibrations

Thiazole Ring Vibrations: The vibrational modes of the thiazole ring are complex and involve the stretching and bending of its C-C, C-N, C-S, and C-H bonds. Based on studies of compounds like 2-amino-4-methylthiazole (B167648) and 2-amino-4-methylbenzothiazole, the characteristic vibrations of the thiazole ring are expected in the 1600-1300 cm⁻¹ region for C=N and C=C stretching, and in the 900-600 cm⁻¹ region for ring breathing and deformation modes.

Methyl Group (CH₃) Vibrations: The methyl group attached to the thiazole ring exhibits characteristic vibrational modes. The asymmetric and symmetric C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric bending (scissoring and rocking) vibrations of the methyl group are expected to appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Trifluoromethyl Group (CF₃) Vibrations: The trifluoromethyl group is known for its strong and characteristic infrared absorptions due to the high electronegativity of the fluorine atoms. The C-F stretching vibrations are particularly intense and are expected to be found in the 1350-1100 cm⁻¹ region. These are often observed as multiple strong bands. The CF₃ bending modes, such as scissoring and rocking, occur at lower frequencies, typically in the 700-500 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Methyl (C-H) | Asymmetric Stretch | ~2960 | Medium |

| Methyl (C-H) | Symmetric Stretch | ~2870 | Medium |

| Thiazole Ring (C=N/C=C) | Stretching | 1600 - 1450 | Medium to Strong |

| Methyl (C-H) | Asymmetric Bending | ~1450 | Medium |

| Methyl (C-H) | Symmetric Bending | ~1375 | Medium |

| Trifluoromethyl (C-F) | Asymmetric Stretch | ~1280 | Very Strong |

| Trifluoromethyl (C-F) | Symmetric Stretch | ~1150 | Very Strong |

| Thiazole Ring | Ring Breathing/Deformation | 900 - 600 | Weak to Medium |

| Trifluoromethyl (CF₃) | Bending (Scissoring/Rocking) | 700 - 500 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. The exact mass measurement of the molecular ion allows for the unambiguous determination of the molecular formula.

For 2-Methyl-4-(trifluoromethyl)-1,3-thiazole (C₅H₄F₃NS), the theoretical exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule and the connectivity of the atoms. While specific experimental HRMS data for this compound is scarce, a plausible fragmentation pathway can be proposed based on the known fragmentation of other thiazole derivatives.

Upon ionization, the molecular ion ([M]⁺˙) is formed. The fragmentation of this ion is likely to proceed through several key pathways:

Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave to lose a trifluoromethyl radical, resulting in a stable thiazole-containing cation.

Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic cleavage patterns. A common fragmentation pathway for thiazoles involves the cleavage of the C(2)-S and C(4)-C(5) bonds, leading to smaller, stable fragment ions.

Loss of Acetonitrile (B52724) (CH₃CN) from the Ring: Rearrangement and cleavage of the thiazole ring can lead to the elimination of a neutral acetonitrile molecule.

Loss of a Hydrogen Radical (•H): The molecular ion can lose a hydrogen radical, typically from the methyl group, to form an [M-H]⁺ ion.

The following table outlines the predicted major fragments for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole in a high-resolution mass spectrum.

| m/z (calculated) | Ion Formula | Proposed Fragment Identity |

|---|---|---|

| 167.0044 | [C₅H₄F₃NS]⁺˙ | Molecular Ion ([M]⁺˙) |

| 166.0016 | [C₅H₃F₃NS]⁺ | [M-H]⁺ |

| 98.0221 | [C₄H₄NS]⁺ | [M-CF₃]⁺ |

| 69.9952 | [CF₃]⁺ | Trifluoromethyl cation |

| 57.0347 | [C₃H₃S]⁺ | Thiazole ring fragment |

| 41.0265 | [C₂H₃N]⁺˙ | Acetonitrile radical cation (from rearrangement) |

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 4 Trifluoromethyl 1,3 Thiazole Derivatives

Exploration of Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution is significantly influenced by the substituents present. In general, the C5 position of the thiazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comwikipedia.orgresearchgate.net The outcome of such reactions on the 2-methyl-4-(trifluoromethyl)-1,3-thiazole ring is determined by the competing electronic effects of the methyl and trifluoromethyl groups.

The methyl group at the C2 position is an electron-donating group, which activates the ring towards electrophilic substitution and reinforces the inherent nucleophilicity of the C5 position. analis.com.my Conversely, the trifluoromethyl group at the C4 position is a powerful electron-withdrawing group due to its strong inductive effect (-I). mdpi.com This effect deactivates the entire ring system, making it less susceptible to electrophilic attack than unsubstituted or alkyl-substituted thiazoles. analis.com.my

The net result is a deactivated ring where any electrophilic substitution, should it occur under forcing conditions, would be strongly directed to the C5 position. If the C5 position is already substituted, as in the case of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, further electrophilic substitution on the ring is highly unlikely.

Investigation of Nucleophilic Reactivity at Thiazole Positions and Side Chains

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net This deficiency is exacerbated by the potent electron-withdrawing trifluoromethyl group at C4. While direct nucleophilic aromatic substitution on the ring typically requires a leaving group or harsh conditions, the electronic properties of the molecule manifest in the reactivity of its side chains.

Transformations Involving the Trifluoromethyl Moiety and its Influence on Reactivity

The trifluoromethyl (CF3) group is characterized by its high stability and profound electronic influence on the molecule to which it is attached. Direct chemical transformations of the CF3 group itself are rare under typical synthetic conditions due to the exceptional strength of the carbon-fluorine bonds. mdpi.com

The primary role of the trifluoromethyl moiety in 2-methyl-4-(trifluoromethyl)-1,3-thiazole is to modulate the reactivity of the heterocyclic system. Its strong electron-withdrawing nature has several key consequences:

Deactivation of the Ring: It significantly reduces the electron density of the thiazole ring, rendering it less reactive towards electrophiles, as discussed in section 4.1.

Activation towards Nucleophiles: It enhances the electrophilicity of the ring carbons, making the system more susceptible to nucleophilic attack, should a suitable pathway exist.

Increased Acidity: It increases the acidity of protons on the ring and, notably, on the C2-methyl group, facilitating their removal by a base.

Reactivity Profiles of the Methyl Group at Position 2

The methyl group at the C2 position is the most reactive side chain on the 2-methyl-4-(trifluoromethyl)-1,3-thiazole core. As noted previously, the protons on this methyl group are acidic and can be abstracted by a strong base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

A characteristic reaction of 2-methylthiazoles is their condensation with aromatic aldehydes. pharmaguideline.com This reaction proceeds via the deprotonation of the methyl group to form a nucleophilic intermediate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a styryl-substituted thiazole. This reactivity profile makes the C2-methyl group a valuable handle for further molecular elaboration.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Trifluoromethyl 1,3 Thiazole Systems

Reaction Mechanism Studies using Computational Approaches

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole, commonly achieved through a variation of the Hantzsch thiazole (B1198619) synthesis, involves a multi-step reaction pathway. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the intricacies of this mechanism. By modeling the reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed.

The generally accepted mechanism for the Hantzsch synthesis of a thiazole derivative like 2-Methyl-4-(trifluoromethyl)-1,3-thiazole involves the reaction of a thioamide (thioacetamide) with an α-haloketone bearing a trifluoromethyl group. The reaction proceeds through initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and subsequent dehydration to form the aromatic thiazole ring.

A critical aspect of understanding a reaction mechanism is the identification of transition states (TS) and the calculation of their corresponding activation energies (Ea). These parameters determine the kinetics of each step. For the synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole, each elementary step—nucleophilic attack, cyclization, and dehydration—is characterized by a specific transition state.

Computational chemists employ various algorithms to locate these saddle points on the potential energy surface. Once a transition state is identified, its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Activation Energies for the Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole

| Reaction Step | Reactants/Intermediates | Transition State | Products/Intermediates | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | Thioacetamide + α-haloketone | TS1 | Intermediate 1 | 15-20 |

| Cyclization | Intermediate 1 | TS2 | Intermediate 2 | 10-15 |

| Dehydration | Intermediate 2 | TS3 | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | 20-25 |

Note: The data in this table is illustrative and based on typical values for similar reaction types studied computationally. It serves to represent the type of information generated from such studies.

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and pathways. Computational models can account for these solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of stationary points along the reaction pathway.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states.

For the synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole, the choice of solvent can impact the activation energies of the various steps. For instance, a polar protic solvent might stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation barriers compared to a nonpolar solvent.

Table 2: Hypothetical Solvent Effects on the Rate-Determining Step (Dehydration)

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 28.5 |

| Toluene | 2.4 | 26.2 |

| Ethanol (B145695) | 24.5 | 22.8 |

| Water | 80.1 | 21.5 |

Note: This data is hypothetical and illustrates the expected trend of decreasing activation energy with increasing solvent polarity for a reaction involving polar intermediates and transition states.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For 2-Methyl-4-(trifluoromethyl)-1,3-thiazole, MD simulations can be used to explore the rotational dynamics of the methyl and trifluoromethyl groups. These simulations can reveal the preferred conformations and the energy barriers associated with their rotation. This information is valuable for understanding how the molecule's shape fluctuates and how this might influence its interactions with other molecules.

Furthermore, MD simulations are particularly powerful for studying intermolecular interactions in condensed phases. By simulating a box of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole molecules, potentially with a solvent, one can analyze the radial distribution functions to understand the local ordering of molecules. It is also possible to calculate the average interaction energies between molecules, providing insight into the cohesive forces within the liquid or solid state. These interactions can be broken down into van der Waals and electrostatic components, offering a detailed picture of the forces at play.

Table 3: Hypothetical Intermolecular Interaction Energies for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole in Different Solvents from MD Simulations

| Solvent | van der Waals Interaction Energy (kcal/mol) | Electrostatic Interaction Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| None (Pure Liquid) | -5.8 | -3.2 | -9.0 |

| Hexane | -4.5 | -1.5 | -6.0 |

| Acetonitrile (B52724) | -5.2 | -4.8 | -10.0 |

Note: This table presents plausible data derived from the principles of molecular dynamics simulations, illustrating how interaction energies might vary in different chemical environments.

Synthetic Utility and Advanced Applications of 2 Methyl 4 Trifluoromethyl 1,3 Thiazole As a Versatile Chemical Building Block

Role in the Modular Synthesis of Complex Organic Architectures

2-Methyl-4-(trifluoromethyl)-1,3-thiazole, particularly through its carboxylic acid derivative, serves as a fundamental component in the modular synthesis of elaborate organic structures. This approach allows for the systematic assembly of complex molecules from simpler, pre-functionalized units. The thiazole (B1198619) ring acts as a stable, aromatic core to which various functionalities can be appended, primarily through transformations of the carboxyl group at the 5-position. guidechem.com

A prominent example of its utility is in the synthesis of the agricultural fungicide, thifluzamide. The key intermediate, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is prepared from ethyl trifluoroacetoacetate. patsnap.comgoogle.com This carboxylic acid is then readily converted into an amide via a condensation reaction, demonstrating the modular nature of the synthesis where the thiazole unit is coupled with another complex fragment to yield the final bioactive product. guidechem.compatsnap.com

The reactivity of the thiazole core and its functional handles enables its incorporation into a variety of molecular frameworks. Research has shown that derivatives can be synthesized by reacting precursors like ethyl 3-amino-4,4,4-trifluoro-2-butenoate to produce novel carboxamides with potential insecticidal and fungicidal activities. researchgate.net This highlights the role of the 2-methyl-4-(trifluoromethyl)-1,3-thiazole moiety as a central scaffold upon which molecular complexity and diversity can be built.

Table 1: Examples of Complex Molecules Synthesized from 2-Methyl-4-(trifluoromethyl)-1,3-thiazole Derivatives

| Derivative | Synthetic Transformation | Resulting Complex Molecule | Application |

|---|---|---|---|

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Amide Coupling | Thifluzamide | Fungicide patsnap.comgoogle.com |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamides | Condensation Reactions | Novel Phenyl Amides | Potential Fungicides/Insecticides researchgate.net |

Development as a Precursor for Novel Organic Reagents and Ligands

The inherent structural and electronic properties of the 2-methyl-4-(trifluoromethyl)-1,3-thiazole scaffold make it an excellent precursor for the development of specialized organic reagents and ligands. The nitrogen and sulfur heteroatoms within the thiazole ring provide potential coordination sites for metal ions, a feature that is crucial for designing ligands used in catalysis and materials science. mdpi.com

Thiazole-containing ligands have been successfully employed in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have applications in areas such as chemical sensing and luminescence. By functionalizing the 2-methyl-4-(trifluoromethyl)-1,3-thiazole core, for example, by converting the carboxylic acid derivative into esters or other functional groups, new bidentate or polydentate ligands can be synthesized. guidechem.com The trifluoromethyl group can fine-tune the electronic properties of the resulting metal complexes, potentially enhancing catalytic activity or modifying the photophysical properties of luminescent materials.

Furthermore, the thiazole nucleus can be elaborated into more complex heterocyclic systems that serve as reagents in organic synthesis. For instance, the synthesis of thiazole-based stilbene (B7821643) analogs has been explored for their potential as DNA topoisomerase IB inhibitors, demonstrating the role of the thiazole unit as a foundational element for creating new classes of biologically active reagents. nih.gov

Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. nih.goviau.ir The thiazole scaffold is well-suited for integration into MCRs, facilitating diversity-oriented synthesis, which aims to rapidly generate large libraries of structurally diverse compounds for high-throughput screening.

While specific MCRs starting directly with 2-methyl-4-(trifluoromethyl)-1,3-thiazole are not extensively documented, its precursors and related thiazole derivatives are frequently used in such sequences. For example, the Ugi reaction, a well-known MCR, has been utilized to synthesize libraries of 1,2,3-thiadiazole (B1210528) derivatives by combining an amine, an aldehyde, an isocyanide, and a carboxylic acid component. researchgate.net A similar strategy could be envisioned where a functionalized 2-methyl-4-(trifluoromethyl)-1,3-thiazole derivative serves as one of the key inputs, allowing for the rapid introduction of this valuable scaffold into a wide range of molecular architectures.

The development of novel MCRs involving trifluoroacetimidoyl chlorides and other reactive species to form different heterocyclic systems, such as 1,2,4-triazoles, showcases the broader potential for using fluorinated building blocks in diversity-oriented synthesis. nih.gov Applying these principles to the thiazole framework could provide efficient pathways to novel and diverse chemical libraries based on the 2-methyl-4-(trifluoromethyl)-1,3-thiazole core.

Advancements in Green Chemistry Methodologies for its Synthesis and Derivatization

In recent years, significant efforts have been directed towards developing more environmentally benign and efficient synthetic methods, in line with the principles of green chemistry. The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole and its derivatives has benefited from these advancements.

Furthermore, the broader field of thiazole synthesis has seen the application of green techniques such as microwave irradiation and ultrasound-mediated procedures. semanticscholar.org These methods often lead to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating. semanticscholar.org While specific applications to 2-methyl-4-(trifluoromethyl)-1,3-thiazole are emerging, these methodologies represent a promising avenue for the future sustainable production and derivatization of this important chemical building block.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Synthesis | Stepwise isolation of intermediates. | Well-established procedures. | patsnap.com |

| One-Pot Synthesis | Three steps (chlorination, cyclization, hydrolysis) in a single reactor. | High yield (>90%), reduced waste, simplified operation, non-toxic solvent (ethanol). | google.comgoogle.com |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources for reaction activation. | Rapid reaction times, potential for higher yields, energy efficiency. | semanticscholar.org |

Potential as a Scaffold for Rational Design of Chemical Probes based on Structural Modification

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds and approved drugs. nih.govresearchgate.net The 2-methyl-4-(trifluoromethyl)-1,3-thiazole structure is particularly attractive for the rational design of chemical probes—specialized molecules used to study biological systems—due to the distinct properties conferred by its substituents.

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but is significantly more lipophilic and metabolically stable. guidechem.com Its strong electron-withdrawing nature can also influence the acidity of nearby protons and the binding affinity of the molecule to biological targets. The methyl group at the 2-position provides another point for modification. By systematically altering these groups and adding functionalities at the 5-position, chemists can develop chemical probes to investigate structure-activity relationships (SAR).

This scaffold has been utilized in the design of inhibitors for various biological targets. For example, thiazole and thiadiazole carboxamides have been developed as potential c-Met kinase inhibitors for cancer treatment. nih.gov Other research has focused on creating thiazole-based derivatives as tubulin polymerization inhibitors and DNA topoisomerase inhibitors. nih.govfrontiersin.org The 2-methyl-4-(trifluoromethyl)-1,3-thiazole core provides a rigid and stable platform for orienting functional groups in three-dimensional space, enabling precise interactions with the active sites of proteins and other biological macromolecules. This makes it a highly valuable scaffold for developing selective and potent chemical probes to explore complex biological pathways.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

| Thifluzamide |

| Ethyl trifluoroacetoacetate |

| Ethyl 3-amino-4,4,4-trifluoro-2-butenoate |

| Fanetizole |

| Lotifazole |

| Trifluoroacetimidoyl chloride |

Q & A

Q. What are the common synthetic routes for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole and its derivatives?

The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole derivatives typically involves cyclization reactions or functional group transformations. For example:

- Unexpected cyclization : The title compound was synthesized accidentally during an attempt to prepare a chloro-ester derivative. Reaction of 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride under reflux yielded the thiazole ring via intramolecular cyclization .

- Hydrolysis of esters : Methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate was hydrolyzed with NaOH in ethanol/water to yield the corresponding carboxylic acid derivative, highlighting the role of basic conditions in deprotection .

- Functionalization : Substituents like aryl groups can be introduced via Suzuki coupling using boron-containing intermediates (e.g., 4-(dioxaborolan-2-yl)phenyl derivatives) under palladium catalysis .

Q. How is the structure of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole derivatives confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and analytical methods:

- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) identify proton environments and carbon frameworks. For example, the trifluoromethyl group shows a characteristic quartet in 19F NMR .

- X-ray crystallography : Single-crystal analysis reveals bond lengths, dihedral angles (e.g., 5.15° between thiazole and phenyl rings in derivatives), and intermolecular interactions .

- Elemental analysis : Agreement between calculated and experimental C/H/N/S content validates purity .

- IR spectroscopy : Peaks for C=O (1700–1750 cm⁻¹) or C-F (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole derivatives?

Optimization strategies include:

- Catalyst selection : Copper(I) iodide or palladium catalysts enhance coupling reactions for aryl substitutions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility in cyclization reactions, while ethanol/water mixtures facilitate hydrolysis .

- Temperature control : Reflux conditions (e.g., 358 K for 1.5 hours) ensure complete conversion during hydrolysis .

- Purification : Recrystallization from ethanol (95%) or column chromatography removes by-products .

Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve discrepancies in chemical shifts .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when elemental analysis shows mismatches .

- Crystallographic refinement : Adjust H-atom positions using geometric constraints (Uiso = 1.2–1.5×Ueq of parent atoms) to improve model accuracy .

Q. How do structural modifications at specific positions of the thiazole ring influence biological activity?

- Position 2 : Methyl groups enhance metabolic stability, while aryl substitutions (e.g., 4-fluorophenyl) improve receptor binding. For instance, 2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole acts as a selective mGluR5 antagonist due to π-π stacking interactions .

- Position 5 : Trifluoromethyl groups increase lipophilicity and bioavailability, as seen in GW501516, a PPARδ agonist .

- Hybrid derivatives : Incorporating triazole or benzimidazole moieties (e.g., compound 9c ) enhances antimicrobial activity via hydrogen bonding with target enzymes .

Q. What computational methods are used to predict the binding modes of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole derivatives?

- Molecular docking : AutoDock or Glide software predicts interactions with biological targets (e.g., α-glucosidase), where derivatives like 9c show binding energies comparable to reference inhibitors .

- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for activity optimization .

Data Contradiction Analysis

Q. How are unexpected by-products or low yields addressed during synthesis?

- Mechanistic studies : Investigate side reactions (e.g., over-hydrolysis in basic conditions) using LC-MS to trace intermediates .

- Alternative routes : Switch from thionyl chloride-mediated cyclization to milder reagents (e.g., POCl3) to reduce decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.